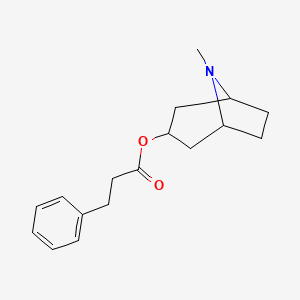
endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate
Description
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate: is a chemical compound belonging to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Properties
CAS No. |
20811-85-2 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H23NO2/c1-18-14-8-9-15(18)12-16(11-14)20-17(19)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
InChI Key |
DKIGFMGFYCZXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Tropine: Another tropane alkaloid with similar biological activities.
Atropine: A well-known tropane alkaloid used in medicine.
Scopolamine: A tropane alkaloid with applications in treating motion sickness
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


